An In-depth Technical Guide to 3-(4-Aminopyridin-3-yl)benzamide: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 3-(4-Aminopyridin-3-yl)benzamide: Structure, Properties, and Synthetic Strategy
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 3-(4-Aminopyridin-3-yl)benzamide. This molecule, belonging to the aminopyridine benzamide class, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The insights provided herein are intended to support research and development efforts focused on this and related chemical entities.
Introduction and Scientific Context
The aminopyridine benzamide core is a recognized privileged structure in drug discovery, with derivatives showing potential as inhibitors of various enzymes and modulators of cellular signaling pathways. While specific research on 3-(4-Aminopyridin-3-yl)benzamide is limited, its structural motifs—a benzamide linked to an aminopyridine—suggest potential interactions with biological targets such as kinases or histone deacetylases (HDACs)[1]. The strategic placement of the amino group on the pyridine ring and the linkage to the benzamide at the 3-position creates a unique three-dimensional structure that could be exploited for selective binding to protein targets. This guide serves as a foundational resource for researchers investigating this specific isomer.
Chemical Structure and Physicochemical Properties
The fundamental identity of 3-(4-Aminopyridin-3-yl)benzamide is established by its unique arrangement of atoms and functional groups.
Chemical Structure
The molecule consists of a benzamide group where the phenyl ring is substituted at the 3-position with a 4-aminopyridin-3-yl moiety.
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IUPAC Name: 3-(4-aminopyridin-3-yl)benzamide
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Molecular Formula: C₁₂H₁₁N₃O
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Canonical SMILES: C1=CC(=CC(=C1)C2=C(C=NC=C2)N)C(=O)N
Physicochemical Data Summary
Experimentally determined physicochemical data for 3-(4-Aminopyridin-3-yl)benzamide is not extensively available in public literature. The following table summarizes key identifiers and calculated properties to guide experimental work.
| Property | Value | Source |
| Molecular Weight | 213.24 g/mol | Calculated |
| CAS Number | 1258626-62-8 | ChemSigma[3], ChemWhat[2] |
| Molecular Formula | C₁₂H₁₁N₃O | ChemSigma[3] |
| Predicted XLogP3 | 1.9 | PubChem (CID 57499695) |
| Predicted Hydrogen Bond Donors | 2 | PubChem (CID 57499695) |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem (CID 57499695) |
| Predicted Rotatable Bond Count | 2 | PubChem (CID 57499695) |
Proposed Synthesis and Experimental Workflow
While a specific, validated synthesis for 3-(4-Aminopyridin-3-yl)benzamide is not published, a reliable synthetic route can be proposed based on established methodologies for related isomers, such as N-(3-aminopyridin-4-yl)benzamide[4]. The most logical approach involves a Suzuki coupling reaction between a boronic acid (or ester) derivative of 4-aminopyridine and a halogenated benzamide.
Retrosynthetic Analysis and Strategy
The key disconnection for the synthesis is the C-C bond between the pyridine and benzene rings. This bond can be efficiently formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction. This strategy is chosen for its high functional group tolerance and generally good yields. The required starting materials would be 3-bromo-4-aminopyridine and (3-carbamoylphenyl)boronic acid.
Proposed Experimental Protocol: Suzuki Coupling
This protocol is a hypothetical, step-by-step methodology for the synthesis of 3-(4-Aminopyridin-3-yl)benzamide.
Materials:
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3-Bromo-4-aminopyridine
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(3-Carbamoylphenyl)boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Ethyl acetate (for extraction)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for column chromatography)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Inert atmosphere setup (Nitrogen or Argon)
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Separatory funnel
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Rotary evaporator
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Column chromatography setup
Procedure:
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Reaction Setup: To a dry round-bottom flask, add 3-bromo-4-aminopyridine (1.0 eq.), (3-carbamoylphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
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Catalyst Addition: Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the flask.
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Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
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Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure 3-(4-Aminopyridin-3-yl)benzamide.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Proposed workflow for the synthesis of 3-(4-Aminopyridin-3-yl)benzamide.
Potential Biological Activity and Therapeutic Applications
While there is no direct biological data for 3-(4-Aminopyridin-3-yl)benzamide in the current literature, the aminopyridine benzamide scaffold is present in molecules with known therapeutic activities. This suggests that the title compound could serve as a valuable starting point for medicinal chemistry campaigns.
Hypothetical Mechanism of Action
Based on structurally related compounds, a plausible, yet unproven, mechanism of action could involve the inhibition of key enzymes in cellular signaling. For instance, many benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs)[1]. The aminopyridine moiety can form critical hydrogen bonds within the active site of these enzymes, while the benzamide portion can chelate the catalytic zinc ion.
The diagram below illustrates a hypothetical mechanism where the compound inhibits an enzyme, leading to a downstream therapeutic effect.
Caption: Hypothetical enzyme inhibition mechanism for 3-(4-Aminopyridin-3-yl)benzamide.
Future Research Directions
Future investigations should focus on the synthesis and in vitro screening of 3-(4-Aminopyridin-3-yl)benzamide against a panel of relevant biological targets, such as a broad range of kinases and HDACs. Structure-activity relationship (SAR) studies, involving modification of both the benzamide and aminopyridine rings, would be crucial for optimizing potency and selectivity. Furthermore, assessment of its ADME (absorption, distribution, metabolism, and excretion) properties will be essential for any potential drug development program.
Conclusion
3-(4-Aminopyridin-3-yl)benzamide is a chemical entity with a structure that suggests potential for biological activity. This guide provides a foundational understanding of its chemical properties, a detailed proposed synthetic protocol, and a discussion of its potential therapeutic relevance. It is intended to serve as a catalyst for further experimental investigation into this promising molecule and its derivatives.
References
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ChemWhat. 3-(4-aMinopyridin-3-yl)benzaMide CAS#: 1258626-62-8. Available from: [Link]
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ChemSigma. 3-(4-aMinopyridin-3-yl)benzaMide [1258626-62-8]. Available from: [Link]

